molecular formula C9H17Br B13192847 (1-Bromo-2-methylpentan-2-YL)cyclopropane

(1-Bromo-2-methylpentan-2-YL)cyclopropane

Cat. No.: B13192847
M. Wt: 205.13 g/mol
InChI Key: RKDOZSIFONSWID-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpentan-2-YL)cyclopropane is an organic compound with the molecular formula C9H17Br It features a cyclopropane ring substituted with a bromo group and a methylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpentan-2-YL)cyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields the desired product in excellent yields within a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpentan-2-YL)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Cyclopropyl amines, ethers, or thioethers.

    Reduction: Cyclopropyl alkanes.

    Oxidation: Cyclopropyl ketones or aldehydes.

Scientific Research Applications

(1-Bromo-2-methylpentan-2-YL)cyclopropane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: The cyclopropane ring is a common motif in drug design due to its rigidity and ability to fit into enzyme active sites.

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpentan-2-YL)cyclopropane in chemical reactions involves the formation of reactive intermediates, such as carbocations, carbanions, or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Methyl Bromide: Similar structure but with a methyl group instead of a methylpentyl group.

    Cyclopropyl Ethyl Bromide: Similar structure but with an ethyl group instead of a methylpentyl group.

Uniqueness

(1-Bromo-2-methylpentan-2-YL)cyclopropane is unique due to the presence of the bulky methylpentyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying steric effects in organic reactions.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

(1-bromo-2-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C9H17Br/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3

InChI Key

RKDOZSIFONSWID-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CBr)C1CC1

Origin of Product

United States

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